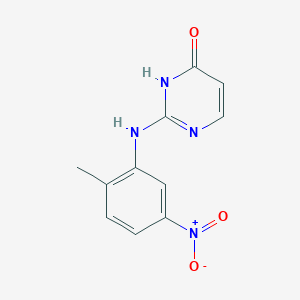
1-(2-Aminopyridin-3-yl)pyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Aminopyridin-3-yl)pyrrolidin-2-one is a compound that belongs to the class of pyrrolidin-2-ones, which are γ-lactams. These compounds are known for their diverse biological activities and functional properties. The structure of this compound consists of a pyrrolidin-2-one ring attached to a 2-aminopyridine moiety, making it a unique and versatile molecule in organic synthesis and medicinal chemistry .
Métodos De Preparación
The synthesis of 1-(2-Aminopyridin-3-yl)pyrrolidin-2-one can be achieved through various synthetic routes. One common method involves the amination and cyclization of functionalized acyclic substrates. Another approach is the oxidation of pyrrolidine derivatives. Additionally, ring expansion of β-lactams or cyclopropylamides can also lead to the formation of pyrrolidin-2-ones . Industrial production methods often involve the use of specific oxidants and additives to achieve high selectivity and yield .
Análisis De Reacciones Químicas
1-(2-Aminopyridin-3-yl)pyrrolidin-2-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various products, depending on the reaction conditions and reagents used.
Reduction: Reduction reactions can convert the compound into different derivatives with altered functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents employed .
Aplicaciones Científicas De Investigación
1-(2-Aminopyridin-3-yl)pyrrolidin-2-one has a wide range of applications in scientific research, including:
Biology: The compound’s biological activities make it a valuable tool in studying biochemical pathways and interactions.
Medicine: Its potential therapeutic properties are being explored for the development of new drugs and treatments.
Industry: The compound is used in the synthesis of drugs, dyes, pigments, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 1-(2-Aminopyridin-3-yl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various proteins and enzymes, modulating their activity and leading to desired biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
1-(2-Aminopyridin-3-yl)pyrrolidin-2-one can be compared with other similar compounds, such as pyrrolizines, pyrrolidine-2,5-diones, and prolinol derivatives. These compounds share the pyrrolidine ring structure but differ in their functional groups and biological activities. The uniqueness of this compound lies in its combination of the pyrrolidin-2-one ring with the 2-aminopyridine moiety, which imparts distinct properties and reactivity .
Similar compounds include:
- Pyrrolizines
- Pyrrolidine-2,5-diones
- Prolinol derivatives
Propiedades
Fórmula molecular |
C9H11N3O |
|---|---|
Peso molecular |
177.20 g/mol |
Nombre IUPAC |
1-(2-aminopyridin-3-yl)pyrrolidin-2-one |
InChI |
InChI=1S/C9H11N3O/c10-9-7(3-1-5-11-9)12-6-2-4-8(12)13/h1,3,5H,2,4,6H2,(H2,10,11) |
Clave InChI |
PVKHTQBCVYBDRJ-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)N(C1)C2=C(N=CC=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


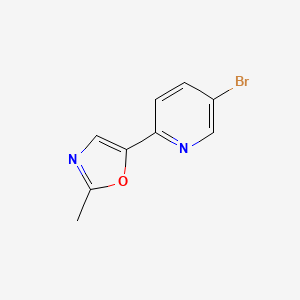
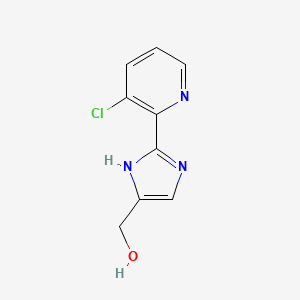
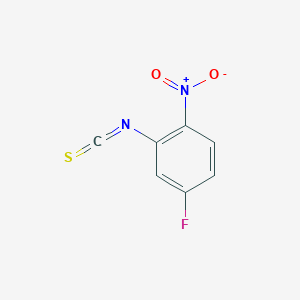
![5-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-benzo[d]imidazole--6-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-benzo[d]imidazole](/img/structure/B13688247.png)
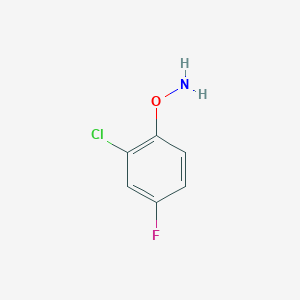
![1H-Benzo[g]indazole-3-carboxylic acid](/img/structure/B13688272.png)
![5-Methoxy-2,9-dihydro-1h-pyrido[3,4-b]indol-1-one](/img/structure/B13688273.png)



![(E)-3-(Dimethylamino)-1-[7-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]prop-2-en-1-one](/img/structure/B13688306.png)
![2-Amino-5-[2-chloro-4-(trifluoromethyl)phenyl]-1,3,4-thiadiazole](/img/structure/B13688311.png)
